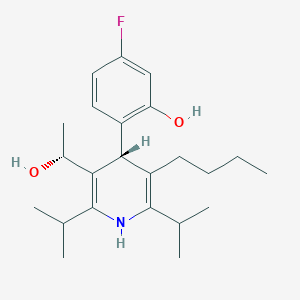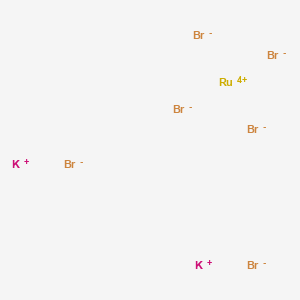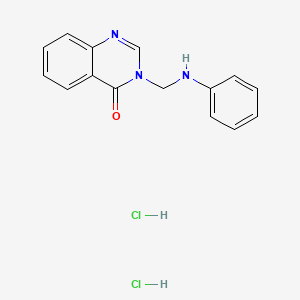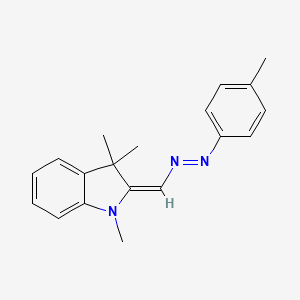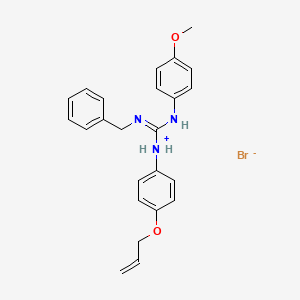
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide is a complex organic compound with a unique structure that includes allyloxy, benzyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as allyl bromide, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Chemical Reactions Analysis
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide can be compared with other similar compounds, such as:
2-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide: This compound has a similar structure but with slight variations in the positioning of functional groups.
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-chlorophenyl)guanidine hydrobromide: This compound differs by having a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
Properties
CAS No. |
69415-39-0 |
|---|---|
Molecular Formula |
C24H26BrN3O2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
[N'-benzyl-N-(4-methoxyphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C24H25N3O2.BrH/c1-3-17-29-23-15-11-21(12-16-23)27-24(25-18-19-7-5-4-6-8-19)26-20-9-13-22(28-2)14-10-20;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H |
InChI Key |
HKIYLTFXBGMCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



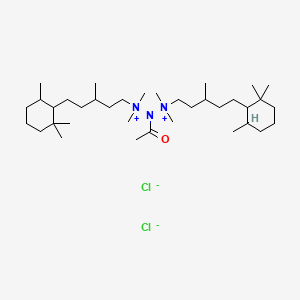
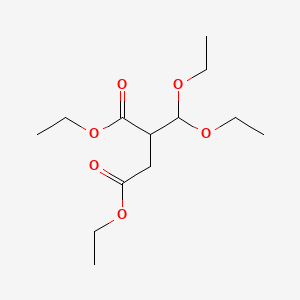
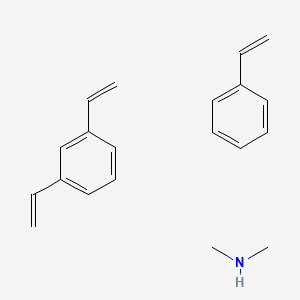
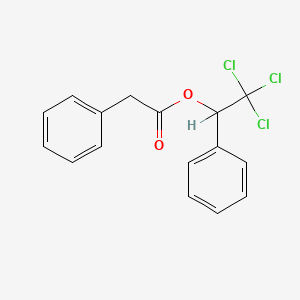
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
